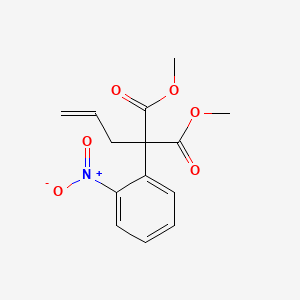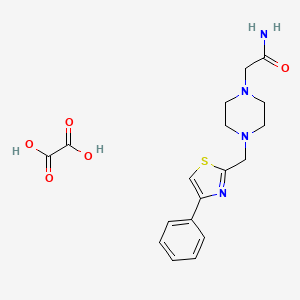![molecular formula C18H17N5O2S2 B2454532 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1904409-10-4](/img/structure/B2454532.png)
4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound with potential applications in several fields. Its structure is intricate, combining multiple heterocyclic elements, which may confer specific biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound is likely complex, involving multi-step reactions that incorporate its various heterocyclic components. The synthesis may start with simpler precursors such as thiazole, pyrrole, and pyrimidine derivatives, undergoing functional group modifications, condensation reactions, and cyclization.
Example Synthetic Route:
Synthesis of the thiazole ring through a condensation reaction involving α-haloketones and thiourea under basic conditions.
Introduction of the pyrrole moiety through Paal–Knorr synthesis, involving 1,4-diketones and ammonia or primary amines.
Construction of the pyrimidine ring via Biginelli reaction with aldehydes, β-keto esters, and urea.
Coupling of the different heterocyclic intermediates through suitable linkers using catalysts such as palladium or copper under anhydrous conditions.
Industrial Production Methods
The industrial production of this compound would demand optimization of each step for yield, purity, and cost-efficiency. Continuous flow chemistry or scalable batch processes might be employed, with careful control of reaction parameters and purification stages.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound could undergo oxidation reactions at the methyl groups or other potential oxidation sites within its structure.
Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.
Substitution: Various nucleophiles could attack the heterocyclic rings, replacing hydrogen atoms or modifying functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or Jones reagent.
Reduction: Reagents like NaBH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The reactions would yield modified versions of the parent compound, such as alcohols from reduction of ketones, new amides from acyl substitutions, or halogenated derivatives from halogenation reactions.
Applications De Recherche Scientifique
This compound could be valuable in:
Chemistry: As a building block or intermediate in organic synthesis.
Biology: For studying enzyme inhibition or protein interactions.
Medicine: As a potential drug candidate due to its complex structure, possibly acting on multiple biological targets.
Industry: In material science or as a precursor for developing functional materials with specific properties.
Mécanisme D'action
Mechanism
The biological effects of this compound would depend on its ability to interact with molecular targets, such as enzymes, receptors, or DNA. The heterocyclic structure might enable it to bind to active sites or fit into DNA grooves, influencing biochemical pathways.
Molecular Targets and Pathways
Targets could include kinases, polymerases, or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-(2-(thieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-thiazole-5-carboxamide
2-(pyrrol-1-yl)-4-thiazolecarboxamide
Unique Attributes
Compared to its peers, 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide may offer unique binding properties, enhanced stability, or specific biological activity, due to its distinct structural modifications.
That’s the tip of the iceberg for this compound. Dive deeper into any section, and the chemical wonders keep unfolding. What's your next curiosity?
Propriétés
IUPAC Name |
4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-11-14(27-18(20-11)22-7-3-4-8-22)15(24)19-6-9-23-12(2)21-16-13(17(23)25)5-10-26-16/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHHWBDWRSTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)

![2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2454452.png)

![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2454456.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)


![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2454468.png)


